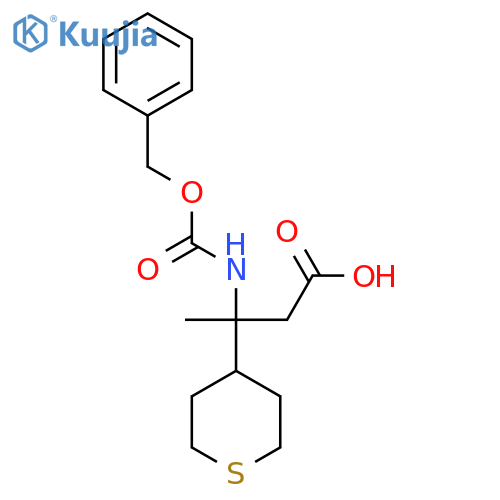Cas no 2171982-38-8 (3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid)

2171982-38-8 structure
商品名:3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid
3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid
- 3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid
- 2171982-38-8
- EN300-1283867
-
- インチ: 1S/C17H23NO4S/c1-17(11-15(19)20,14-7-9-23-10-8-14)18-16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,18,21)(H,19,20)
- InChIKey: NQXBBLSBIOXAOS-UHFFFAOYSA-N
- ほほえんだ: S1CCC(CC1)C(C)(CC(=O)O)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 337.13477939g/mol
- どういたいしつりょう: 337.13477939g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1283867-250mg |
3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid |
2171982-38-8 | 250mg |
$708.0 | 2023-10-01 | ||
| Enamine | EN300-1283867-50mg |
3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid |
2171982-38-8 | 50mg |
$647.0 | 2023-10-01 | ||
| Enamine | EN300-1283867-5000mg |
3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid |
2171982-38-8 | 5000mg |
$2235.0 | 2023-10-01 | ||
| Enamine | EN300-1283867-500mg |
3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid |
2171982-38-8 | 500mg |
$739.0 | 2023-10-01 | ||
| Enamine | EN300-1283867-100mg |
3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid |
2171982-38-8 | 100mg |
$678.0 | 2023-10-01 | ||
| Enamine | EN300-1283867-10000mg |
3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid |
2171982-38-8 | 10000mg |
$3315.0 | 2023-10-01 | ||
| Enamine | EN300-1283867-1.0g |
3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid |
2171982-38-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1283867-2500mg |
3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid |
2171982-38-8 | 2500mg |
$1509.0 | 2023-10-01 | ||
| Enamine | EN300-1283867-1000mg |
3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid |
2171982-38-8 | 1000mg |
$770.0 | 2023-10-01 |
3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid 関連文献
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
2171982-38-8 (3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid) 関連製品
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
